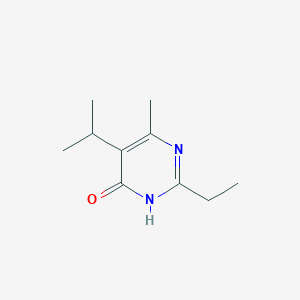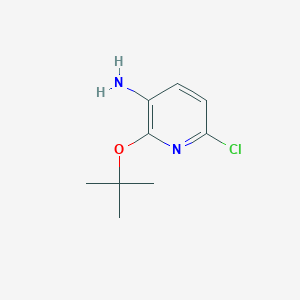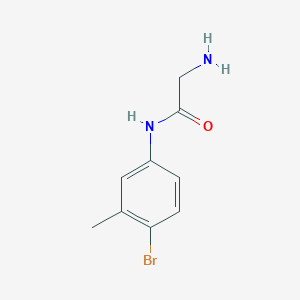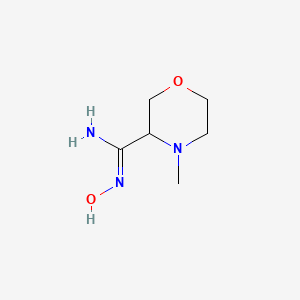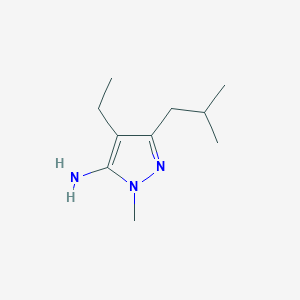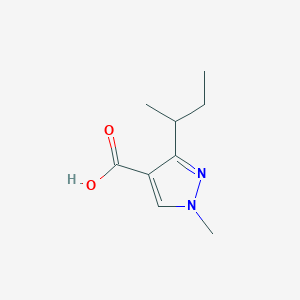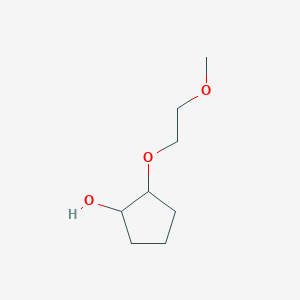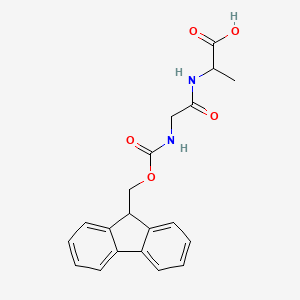
Fmoc-Gly-DL-Ala
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-Gly-DL-Ala: is a compound used in peptide synthesis, particularly in the solid-phase peptide synthesis (SPPS) method. The compound consists of fluorenylmethyloxycarbonyl (Fmoc) as a protecting group for the amino acid glycine (Gly) and a racemic mixture of D- and L-alanine (DL-Ala). The Fmoc group is widely used due to its stability under acidic conditions and ease of removal under basic conditions, making it ideal for sequential peptide synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Gly-DL-Ala typically involves the protection of the amino group of glycine with the Fmoc group. This can be achieved by reacting glycine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an aqueous dioxane solution . The resulting Fmoc-Gly is then coupled with DL-alanine using standard peptide coupling reagents like PyBOP (benzotriazol-1-yloxytripyrrolidinophosphonium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) or DIPCDI (N,N’-diisopropylcarbodiimide) and HOBt (1-hydroxybenzotriazole) .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity. The use of solid-phase peptide synthesis (SPPS) allows for efficient production by attaching the initial amino acid to a resin, facilitating sequential addition of protected amino acids .
Analyse Des Réactions Chimiques
Types of Reactions: Fmoc-Gly-DL-Ala undergoes several types of chemical reactions, including:
Coupling Reactions: The compound can participate in peptide bond formation with other amino acids or peptides using coupling reagents like PyBOP or DIPCDI.
Common Reagents and Conditions:
Deprotection: 20% piperidine in N,N-dimethylformamide (DMF) is commonly used for Fmoc group removal.
Coupling: PyBOP/DIPEA or DIPCDI/HOBt are standard reagents for peptide coupling.
Major Products Formed:
Applications De Recherche Scientifique
Chemistry: Fmoc-Gly-DL-Ala is extensively used in the synthesis of peptides and proteins, particularly in SPPS. It serves as a building block for creating complex peptide sequences .
Biology and Medicine: In biological research, this compound is used to study protein-protein interactions, enzyme-substrate interactions, and the development of peptide-based drugs. It is also employed in the synthesis of peptide hydrogels for tissue engineering and drug delivery applications .
Industry: The compound is used in the production of synthetic peptides for pharmaceuticals, cosmetics, and food additives. It also finds applications in the development of biosensors and diagnostic tools .
Mécanisme D'action
The mechanism of action of Fmoc-Gly-DL-Ala primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group of glycine during the synthesis process, preventing unwanted side reactions. Upon deprotection, the free amine can participate in peptide bond formation with other amino acids, facilitating the assembly of peptide chains .
Comparaison Avec Des Composés Similaires
Fmoc-Gly-OtBu: Similar to Fmoc-Gly-DL-Ala but with a tert-butyl ester protecting the carboxyl group.
Fmoc-Aib-OMe: Another Fmoc-protected amino acid with a methyl ester protecting the carboxyl group.
Uniqueness: this compound is unique due to its racemic mixture of D- and L-alanine, which can provide different stereochemical properties compared to other Fmoc-protected amino acids. This racemic mixture can be advantageous in certain synthetic applications where a mixture of stereoisomers is desired .
Propriétés
Formule moléculaire |
C20H20N2O5 |
|---|---|
Poids moléculaire |
368.4 g/mol |
Nom IUPAC |
2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]amino]propanoic acid |
InChI |
InChI=1S/C20H20N2O5/c1-12(19(24)25)22-18(23)10-21-20(26)27-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,12,17H,10-11H2,1H3,(H,21,26)(H,22,23)(H,24,25) |
Clé InChI |
KJFLZJBMRFRWIR-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)O)NC(=O)CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


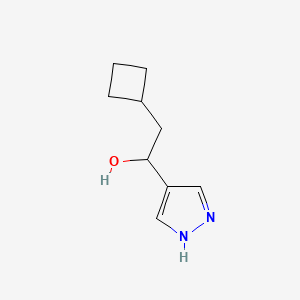
![6-Azaspiro[4.5]decan-7-one](/img/structure/B15274777.png)
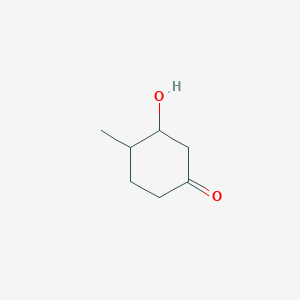
amine](/img/structure/B15274794.png)
amine](/img/structure/B15274797.png)
![N-[(2-bromophenyl)methyl]pyridin-3-amine](/img/structure/B15274803.png)
![7-Cyclopropylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B15274813.png)
